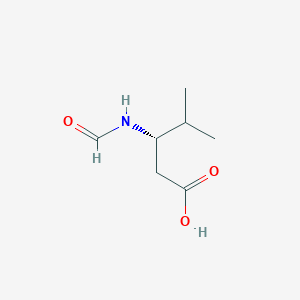

(3S)-3-Formamido-4-methylpentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(3S)-3-formamido-4-methylpentanoic acid |

InChI |

InChI=1S/C7H13NO3/c1-5(2)6(8-4-9)3-7(10)11/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |

InChI Key |

FGHDKKGSFZILPH-LURJTMIESA-N |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)NC=O |

Canonical SMILES |

CC(C)C(CC(=O)O)NC=O |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization of 3s 3 Formamido 4 Methylpentanoic Acid

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are indispensable for the separation and purity assessment of (3S)-3-Formamido-4-methylpentanoic acid. Liquid chromatography is particularly suited for analyzing this non-volatile compound, while gas chromatography can be employed for its volatile derivatives.

Liquid Chromatography Applications for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for separating its stereoisomers. Given the chiral nature of the molecule, arising from the stereocenter at the third carbon, chiral stationary phases are often employed to resolve the (S) and (R) enantiomers.

Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acidic modifier like trifluoroacetic acid, is a common approach for assessing the purity of the compound. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For the critical task of separating the (3S) and (3R) enantiomers, chiral HPLC is the method of choice. This can be achieved through the use of chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, for instance, are widely used for the separation of a variety of chiral compounds, including amino acid derivatives. The mobile phase in chiral separations is often a mixture of alkanes and alcohols, such as hexane (B92381) and isopropanol.

The successful separation of isomers is critical for ensuring the stereochemical integrity of the compound, which can be crucial for its biological activity.

Gas Chromatography-Mass Spectrometry for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, this compound, being a polar and non-volatile amino acid derivative, requires a derivatization step to increase its volatility and thermal stability for GC analysis.

A common derivatization strategy involves the esterification of the carboxylic acid group and the silylation of the amide group. For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other volatile components based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, confirming the molecular weight of the derivative and offering insights into its structure through fragmentation patterns. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a detailed map of the molecular structure of this compound.

Proton and Carbon-13 NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton. Based on known data for this compound, key chemical shifts include a doublet around δ 1.2 ppm corresponding to the three protons of the methyl group (CH₃), a multiplet around δ 2.4 ppm for the proton at the C4 position, and a quartet around δ 4.1 ppm for the proton at the C3 position. nih.gov

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the functional group and the electronic environment of each carbon atom.

The following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds and general principles of NMR spectroscopy.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 (Carboxylic Acid) | ~10-12 (broad singlet) | ~175-180 |

| 2 (CH₂) | ~2.3-2.6 (multiplet) | ~35-40 |

| 3 (CH) | ~4.0-4.3 (multiplet) | ~50-55 |

| 4 (CH) | ~2.0-2.3 (multiplet) | ~30-35 |

| 5, 5' (CH₃) | ~0.9-1.0 (doublet) | ~18-20 |

| Formyl (CHO) | ~8.0-8.2 (singlet) | ~160-165 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further structural information by showing correlations between different nuclei.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY spectrum reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and the methyl protons at C5 and C5'. This helps to establish the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would allow for the detection of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, thereby confirming the molecular weight of 159.18 g/mol .

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint of the molecule and helps to confirm its structure. Common fragmentation pathways for N-acylated amino acids include the loss of water, carbon monoxide, and cleavage of the amide bond. The analysis of these fragments allows for the reconstruction of the molecular structure.

| Fragment Ion | Proposed Structure/Loss |

| [M+H-H₂O]⁺ | Loss of a water molecule |

| [M+H-CO]⁺ | Loss of carbon monoxide |

| [M+H-HCOOH]⁺ | Loss of formic acid |

| Cleavage at C2-C3 bond | Fragmentation of the carbon backbone |

| Cleavage of the formamide (B127407) bond | Separation of the formyl group |

The detailed analysis of these fragments provides conclusive evidence for the structure of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like N-formyl amino acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the mass spectrometer.

For this compound, with a molecular formula of C₆H₁₁NO₃ and a monoisotopic mass of 145.0739 g/mol , ESI-MS analysis is expected to produce ions corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Positive Ion Mode: In positive ion ESI-MS, the primary ion observed would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 146.0817. This ion is formed by the addition of a proton to the molecule, likely at the oxygen atom of the carboxylic acid or the formyl group, or the nitrogen atom of the amide.

Negative Ion Mode: In negative ion mode, the deprotonated molecule would be observed at an m/z of approximately 144.0661. This ion is formed by the loss of a proton from the carboxylic acid group, which is the most acidic proton in the molecule.

The high-resolution mass spectrometry capabilities of modern ESI-MS instruments allow for the determination of the elemental composition of these ions with high accuracy, confirming the identity of the compound.

| Ion Type | Mode | Calculated m/z | Elemental Composition |

|---|---|---|---|

| [M+H]⁺ | Positive | 146.0817 | C₆H₁₂NO₃⁺ |

| [M-H]⁻ | Negative | 144.0661 | C₆H₁₀NO₃⁻ |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 146.1) would provide characteristic fragmentation patterns that can confirm its structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. Another characteristic fragmentation would be the cleavage of the amide bond or the loss of the isopropyl side chain. The observation of a fragment ion at m/z 85 has been noted in the mass spectrum of N-formyl-L-valine, which could correspond to the loss of the formamido and carboxyl groups. nih.gov

| Precursor Ion (m/z) | Plausible Fragment Ions (m/z) | Neutral Loss | Structural Assignment of Fragment |

|---|---|---|---|

| 146.1 | 128.1 | H₂O | [M+H-H₂O]⁺ |

| 146.1 | 100.1 | H₂O + CO | [M+H-H₂O-CO]⁺ |

| 146.1 | 85.1 | CHO₂ + NH₂ | Fragment corresponding to the valine side chain and backbone |

| 146.1 | 72.1 | C₂H₅NO | Fragment corresponding to the protonated valine immonium ion |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its interaction with electromagnetic radiation, causing vibrations of the molecular bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the different functional groups present in the molecule.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid, amide, and alkyl groups. While a specific experimental spectrum for this compound is not widely published, the expected absorption regions can be predicted based on the known frequencies for these functional groups. A supplier of N-formyl-L-valine has noted that its IR spectrum conforms to the expected structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amide) | Stretching | 3400 - 3200 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=O (Carboxylic acid) | Stretching | 1725 - 1700 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C-O (Carboxylic acid) | Stretching | 1320 - 1210 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the carbon backbone and the isopropyl side chain.

Experimental Raman data for this specific compound is scarce. However, studies on the related compound L-valine show characteristic Raman peaks that can be used for comparison. For instance, L-valine exhibits strong Raman signals corresponding to C-C and C-N stretching, as well as CH, CH₂, and CH₃ bending and rocking modes. The formylation of the amino group would be expected to introduce new bands associated with the formyl group and shift the positions of the bands associated with the amino acid backbone.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the absolute configuration of chiral molecules. Since this compound is a chiral compound, these techniques are crucial for confirming its stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration and conformational preferences of the molecule.

The CD spectrum of this compound is expected to show characteristic Cotton effects (positive or negative bands) corresponding to the electronic transitions of its chromophores, primarily the carboxylic acid and amide groups. The n → π* transition of the carboxylic acid chromophore typically appears around 210-220 nm, while the amide chromophore exhibits an n → π* transition around 210-230 nm and a π → π* transition around 190-210 nm.

The sign and magnitude of these Cotton effects are directly related to the stereochemistry at the chiral center (the alpha-carbon). By comparing the experimental CD spectrum with spectra of related compounds of known configuration or with theoretically calculated spectra, the (S) configuration of the molecule can be confirmed.

Biochemical and Bio Mimetic Research Frontiers of Formamido Amino Acid Derivatives

Role of Formamido Linkages in Peptide Chemistry and Peptidomimetics

The formamido linkage, characterized by the -NH-CHO group, serves as a key structural motif in the field of peptide chemistry and the design of peptidomimetics. Its incorporation into peptide backbones can significantly influence their conformation, stability, and biological activity.

Incorporation into Oligopeptide Synthesis

The synthesis of oligopeptides often involves the use of protecting groups to prevent unwanted side reactions at the N-terminus of amino acids. journal-imab-bg.org The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used N-protecting group in solid-phase peptide synthesis (SPPS). journal-imab-bg.orgnih.gov The formyl group, present in formamido amino acids, can also function as a protecting group. The synthesis of N-formylaminonitriles, precursors to amino acids, has been demonstrated in formamide (B127407), suggesting a potential prebiotic route to these derivatives. nih.govacs.org

The incorporation of formamido amino acids like (3S)-3-Formamido-4-methylpentanoic acid into oligopeptide chains can be achieved through standard peptide coupling methods. journal-imab-bg.org However, the presence of the formamido group can influence the reactivity of the carboxylic acid and may require optimization of coupling conditions. The resulting formamido linkage within the peptide backbone introduces a unique structural element that can alter the peptide's properties.

Table 1: Comparison of Amide and Formamido Linkages in Peptides

| Feature | Standard Amide Linkage (-CO-NH-) | Formamido Linkage (-CO-N(CHO)-) |

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | The formyl group can influence hydrogen bonding patterns. |

| Conformation | Contributes to the formation of secondary structures like alpha-helices and beta-sheets. | Can introduce conformational constraints, leading to altered peptide folding. nih.gov |

| Proteolytic Stability | Susceptible to cleavage by proteases. | May exhibit increased resistance to enzymatic degradation. |

Design of Constrained Peptide Analogues

A significant challenge in peptide-based drug design is their inherent flexibility, which can lead to poor receptor binding and rapid degradation. lifechemicals.com Introducing conformational constraints into a peptide's structure can enhance its stability and biological activity. lifechemicals.commdpi.comforesight.org The incorporation of formamido amino acids is one strategy to achieve this.

The planar nature of the formamido group can restrict the rotational freedom around the N-Cα bond, thereby constraining the peptide backbone. nih.gov This can lead to the stabilization of specific secondary structures or the adoption of unique folded conformations. By replacing a standard amino acid with this compound, researchers can systematically probe the conformational requirements for biological activity. arizona.edu This approach is valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. lifechemicals.commdpi.com

Exploration of Formamido Amino Acid Derivatives as Enzyme Scaffolds or Modulators

The unique structural features of formamido amino acid derivatives make them intriguing candidates for the modulation of enzyme activity. They can act as either inhibitors or activators, and their structure can be systematically modified to understand the principles of molecular recognition by enzymes.

Investigating Inhibition/Activation of Enzymes by Amino Acid Derivatives

Amino acid derivatives have been widely investigated as enzyme inhibitors. nih.govmdpi.com For instance, synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes, suggesting their use as therapeutic agents for metabolic disorders. nih.gov The formamide group itself has been shown to inhibit the activity of bacterial oxidases. nih.gov

Derivatives of this compound could potentially inhibit various enzymes by mimicking the transition state of an enzymatic reaction or by binding to the active site. The formyl group could participate in key interactions with active site residues, such as hydrogen bonding or electrostatic interactions. Conversely, in some cases, the binding of a small molecule to an allosteric site on an enzyme can lead to its activation. While less common, the potential for formamido amino acid derivatives to act as enzyme activators should not be overlooked.

Table 2: Examples of Enzyme Inhibition by Amino Acid Derivatives and Related Compounds

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Reference |

| Synthetic Amino Acid Derivatives | Pancreatic α-amylase, α-glucosidase, Pancreatic lipase | Competitive or mixed inhibition | nih.gov |

| Formamide | Bacterial cytochrome c oxidase, ubiquinol (B23937) oxidase | Non-competitive inhibition, possibly by blocking water exit pathways | nih.gov |

| Various Amino Acid Biosynthesis Inhibitors | Enzymes in amino acid biosynthetic pathways | Varies depending on the specific inhibitor and enzyme | mdpi.com |

Structure-Activity Relationship Studies for Biochemical Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. americanpeptidesociety.orgnih.gov By systematically modifying the structure of a lead compound and evaluating the impact on its activity, researchers can identify the key chemical features responsible for its biological effects. americanpeptidesociety.org

For this compound, SAR studies could involve modifications at several positions:

The Formyl Group: Replacing the formyl group with other acyl groups (e.g., acetyl, benzoyl) could probe the importance of the size and electronic properties of this group for enzyme interaction.

The Isobutyl Side Chain: Altering the isobutyl side chain (e.g., to a benzyl (B1604629) or hydroxymethyl group) would provide insights into the role of hydrophobicity and steric bulk in target binding.

The Carboxylic Acid: Esterification or amidation of the carboxylic acid would reveal the importance of this acidic group for biological activity.

These studies are crucial for optimizing the potency and selectivity of formamido amino acid derivatives as enzyme modulators. researchgate.net

Integration into Self-Assembling Molecular Systems and Biomaterials

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Amino acids and their derivatives are excellent building blocks for the creation of self-assembling systems and functional biomaterials due to their inherent chirality, biocompatibility, and diverse chemical functionalities. nih.govmdpi.com

The formamido group in this compound can participate in hydrogen bonding, a key driving force for self-assembly. nih.gov Additionally, the hydrophobic isobutyl side chain can engage in van der Waals interactions. nih.gov The interplay of these interactions could lead to the formation of various nanostructures, such as fibers, ribbons, or hydrogels. mdpi.comnih.gov

These self-assembled materials have potential applications in various fields, including:

Drug Delivery: Hydrogels formed from formamido amino acid derivatives could encapsulate and provide sustained release of therapeutic agents. nih.gov

Tissue Engineering: Self-assembling scaffolds can mimic the extracellular matrix and provide a supportive environment for cell growth and tissue regeneration. researchgate.net

Antimicrobial Materials: Some self-assembling amino acid derivatives have demonstrated antimicrobial activity. nih.gov

The ability to control the self-assembly process by modifying the molecular structure of the building blocks, such as by using this compound, is a powerful tool for the bottom-up fabrication of novel biomaterials with tailored properties. nih.gov

Design of Self-Assembling Peptides and Gels

The design of self-assembling peptides (SAPs) is a rapidly advancing field in bionanotechnology, focused on creating novel materials with applications in tissue engineering, drug delivery, and regenerative medicine. mdpi.com The process of self-assembly is driven by non-covalent interactions between peptide monomers, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, leading to the spontaneous formation of ordered nanostructures like nanofibers, nanotubes, and hydrogels. nih.govnih.gov The primary sequence of the amino acids is a critical determinant of the final assembled structure. Key design principles often involve the use of amphiphilic peptides, which possess distinct hydrophobic and hydrophilic domains. nih.gov These peptides can be designed with alternating hydrophobic and hydrophilic residues, which, under appropriate conditions such as physiological pH and salt concentrations, assemble into stable β-sheet structures. nih.gov This assembly process is often initiated by a change in the peptide's secondary structure, which then propagates to form larger, more complex architectures. researchgate.net

Development of Bio-inspired Materials

Bio-inspired materials are synthetic materials whose structure and function are modeled after those found in nature. mdpi.com This approach leverages the efficiency and elegance of biological systems to create advanced materials with unique properties. nih.gov The synthesis of bio-inspired polymers often involves mimicking the hierarchical structures and chemical functionalities of natural macromolecules like proteins and polysaccharides. nih.govnih.gov Amino acids and their derivatives are fundamental building blocks in the creation of these materials due to their biocompatibility, chemical versatility, and ability to form well-defined three-dimensional structures. nih.gov The development of bio-inspired materials is a multidisciplinary endeavor, combining principles from chemistry, biology, and materials science to produce materials for a wide range of applications, including medicine, electronics, and sustainable technologies. nih.govbohrium.com

The potential application of This compound in the development of bio-inspired materials remains a subject for future investigation. The unique chemical properties of the formamido group could be exploited to create polymers with novel characteristics. For instance, the hydrogen bonding capabilities of the formamido group could be used to enhance the mechanical properties of a polymer, similar to how hydrogen bonds contribute to the strength of natural materials like spider silk. nih.gov Additionally, the presence of the formyl group could influence the material's interaction with biological systems, potentially leading to materials with tailored biocompatibility or specific cell-adhesion properties. However, without dedicated research into the polymerization of This compound and the characterization of the resulting materials, its specific role in the field of bio-inspired materials is yet to be determined.

Relevance in Prebiotic Chemistry Models and the Formation of Complex Organic Molecules

Formamide as a Precursor in Prebiotic Synthesis

Formamide (HCONH₂) is considered a key molecule in prebiotic chemistry, the study of the chemical origins of life. acs.org It is a simple compound that contains the four essential elements for life—carbon, hydrogen, oxygen, and nitrogen—and is believed to have been abundant on early Earth. acs.org Research has shown that formamide can serve as both a solvent and a reactant in the synthesis of a wide array of biologically relevant molecules. When heated in the presence of catalysts, such as minerals or meteoritic material, formamide can produce a variety of organic compounds, including amino acids, nucleic acid bases, and carboxylic acids. acs.org This versatility makes formamide a central component of many models for the abiotic synthesis of the building blocks of life.

The significance of formamide in prebiotic synthesis is highlighted by its ability to facilitate the formation of key biomolecules from simpler precursors. For example, it has been demonstrated that formamide can be a medium for the Strecker synthesis of amino acids, reacting with aldehydes and hydrogen cyanide to produce aminonitriles, which are intermediates in amino acid formation. acs.org Furthermore, studies have shown that N-formylaminonitriles, the formylated precursors to amino acids, form readily in formamide, even without the addition of ammonia (B1221849). acs.org This suggests a plausible prebiotic pathway for the synthesis of amino acid derivatives. The table below summarizes some of the key organic molecules synthesized from formamide in prebiotic chemistry experiments.

| Product Category | Specific Molecules Synthesized | Experimental Conditions |

| Amino Acids | Glycine, Alanine, Valine | Heating formamide with catalysts (e.g., minerals, meteorites) |

| Nucleic Acid Bases | Adenine, Guanine, Cytosine, Uracil | Heating formamide with catalysts or UV irradiation |

| Carboxylic Acids | Formic acid, Acetic acid, Lactic acid | Heating formamide with catalysts |

| Amino Acid Precursors | N-formylaminonitriles | Reaction of aldehydes and cyanide in formamide |

Potential Pathways for Formamido Acid Formation in Early Earth Scenarios

The formation of formamido acids, such as This compound , in prebiotic scenarios is thought to be a plausible step in the chemical evolution towards more complex molecules. One of the primary proposed pathways for the formation of these compounds is through the reaction of amino acids with formamide or its derivatives under conditions representative of early Earth. Given the likely abundance of formamide and the formation of amino acids through processes like the Miller-Urey experiment or Strecker synthesis, the subsequent formylation of these amino acids is a chemically reasonable step.

Recent research has provided experimental support for the formation of N-formylated amino acid precursors in a formamide-rich environment. Studies have shown that aminonitriles, which are the direct precursors to amino acids in the Strecker synthesis, are readily N-formylated when heated in formamide. acs.org This process occurs efficiently and can even proceed at room temperature for simpler aminonitriles. acs.org The resulting N-formylaminonitriles can then be hydrolyzed to form formamido acids. This pathway is significant because the N-formyl group could have acted as a protecting group, preventing the degradation of aminonitriles and facilitating their accumulation and further reaction into more complex structures like peptides. acs.org The table below outlines a potential pathway for the formation of a generic formamido acid.

| Step | Reactants | Product | Conditions |

| 1. Strecker Synthesis | Aldehyde, Hydrogen Cyanide, Ammonia | Aminonitrile | Aqueous environment |

| 2. N-Formylation | Aminonitrile, Formamide | N-formylaminonitrile | Heating in formamide |

| 3. Hydrolysis | N-formylaminonitrile, Water | Formamido acid | Aqueous processing |

Studies on Cellular and Subcellular Processes Affected by Formamido Species in vitro

Impact on RNA Metabolism and Secondary Structures in Cellular Models

Formamide and its derivatives have been studied for their effects on cellular processes, particularly those involving RNA. In vitro studies have shown that formamide can act as a denaturant, disrupting the non-covalent bonds that stabilize the secondary and tertiary structures of nucleic acids. mdpi.com This property is utilized in laboratory techniques such as in situ hybridization, where formamide is used to lower the melting temperature of RNA-DNA or RNA-RNA duplexes, allowing for more stringent hybridization conditions.

Research using the fission yeast Schizosaccharomyces pombe as a model organism has provided insights into the in vivo effects of formamide. These studies have revealed that formamide preferentially impacts RNA-related processes. researchgate.net A genome-wide screen of deletion mutants identified that strains with deletions in genes involved in RNA metabolism were particularly sensitive to formamide. researchgate.net This suggests that formamide's primary target in living cells is RNA metabolism. Further experiments in wild-type cells showed that formamide treatment led to decreased splicing efficiency and an increase in the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the associated non-template single-stranded DNA. researchgate.net These findings indicate that formamide likely perturbs RNA secondary structures and RNA-protein interactions in vivo, leading to defects in RNA processing. researchgate.net

The proposed mechanism for formamide's effect on RNA metabolism is its ability to relax RNA secondary structures. researchgate.net By disrupting the intricate folding of RNA molecules, formamide can interfere with the binding of proteins that are essential for RNA processing, such as splicing factors. This disruption of ribonucleoprotein complexes can lead to a cascade of effects on gene expression and cellular function. The table below summarizes the observed effects of formamide on RNA metabolism in cellular models.

| Cellular Process | Observed Effect | Model Organism |

| RNA Splicing | Decreased efficiency | Schizosaccharomyces pombe |

| R-loop Formation | Increased formation | Schizosaccharomyces pombe |

| RNA Secondary Structure | Relaxation of structures | in vitro and in vivo |

| RNA-Protein Interactions | Potential disruption | in vivo |

Research on this compound's Cellular Interactions Remains Undisclosed

Despite a thorough search of scientific literature and databases, no specific research findings on the interactions of the chemical compound this compound with cellular components in non-human studies have been identified.

The investigation into the biochemical and bio-mimetic research frontiers of formamido amino acid derivatives, specifically focusing on this compound, did not yield any publicly available studies detailing its effects on cellular pathways, or its binding affinities with proteins, enzymes, or other macromolecules.

Researchers and other interested parties are encouraged to consult specialized chemical and biological research databases for any proprietary or newly published information that may not be widely disseminated. Until such research is published, the cellular interactions of this compound remain an uncharacterized area of biochemical science.

Future Perspectives and Interdisciplinary Research Opportunities

Development of Enantioselective Synthesis Strategies for Analogous (3S)-Formamido Acids

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. Future efforts in the synthesis of (3S)-formamido acids and their analogs will likely focus on the development of highly efficient and enantioselective catalytic methods. Current strategies often rely on multi-step sequences, but the field is moving towards more atom-economical and direct approaches.

One promising direction is the advancement of catalytic C-H amidation . mdpi.com This strategy involves the direct conversion of a C-H bond into a C-N bond, which would be a highly efficient way to introduce the formamido group. The development of chiral catalysts, potentially based on transition metals like rhodium or iridium, that can control the stereoselectivity of this transformation at the β-position of carboxylic acid derivatives would be a significant breakthrough. mdpi.com

Another area of active research is the use of chiral organocatalysts . nih.govrsc.org Chiral bisformamides, for instance, have been shown to be effective in catalyzing asymmetric reactions like the Strecker synthesis, which produces α-amino nitriles as precursors to amino acids. nih.gov Adapting such catalysts for the enantioselective synthesis of β-formamido acids from readily available starting materials is a logical and promising next step. Furthermore, chiral Lewis basic N-formamides have demonstrated high efficacy in the asymmetric reduction of ketones and ketimines, showcasing their potential as versatile catalysts in asymmetric synthesis. rsc.org

The table below summarizes potential enantioselective synthetic strategies for analogous (3S)-formamido acids.

| Synthetic Strategy | Catalyst Type | Potential Advantages | Key Challenges |

| Catalytic C-H Amidation | Chiral Transition Metal Complexes (e.g., Rh, Ir) | High atom economy, direct functionalization | Regio- and stereoselectivity control, catalyst design |

| Asymmetric Strecker Reaction | Chiral Organocatalysts (e.g., Bisformamides) | Metal-free, environmentally benign | Adaptation to β-amino acid precursors |

| Asymmetric Reduction | Chiral Lewis Basic N-Formamides | High enantioselectivity for C=N bonds | Substrate scope for β-keto esters |

| Biocatalysis | Engineered Enzymes | High stereospecificity, mild reaction conditions | Enzyme discovery and engineering for non-natural substrates |

Advancements in In Silico Design and Prediction of Novel Formamido Acid Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For formamido acid derivatives, in silico methods can accelerate the design and prediction of novel compounds with desired properties, bypassing the need for extensive and costly experimental screening.

Molecular dynamics (MD) simulations can provide detailed insights into the conformational preferences and interactions of formamido acids with biological targets such as enzymes or receptors. acs.orgresearchgate.net Understanding these interactions at the atomic level is crucial for designing molecules with enhanced binding affinity and specificity. For instance, MD simulations of formamide (B127407) in aqueous solutions have been used to study its structural and dynamic properties, which can inform the design of derivatives with improved solubility and bioavailability. acs.org

Quantum mechanics (QM) calculations can be employed to elucidate reaction mechanisms and predict the reactivity of formamido acids. nih.gov This knowledge is vital for optimizing synthetic routes and designing novel catalytic transformations. Ab initio calculations have been used to investigate the mechanism of formamide hydrolysis, providing a detailed understanding of the role of solvent molecules in the reaction. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) studies can be developed to correlate the structural features of formamido acid derivatives with their biological activity. These models can then be used to virtually screen large libraries of compounds and identify promising candidates for further experimental investigation.

Investigation of Novel Catalytic Systems for Efficient Formamido Acid Transformations

The formamido group, while imparting specific properties to a molecule, may also serve as a precursor or a handle for further chemical modifications. The development of novel catalytic systems for the efficient transformation of formamido acids is therefore a key area of future research.

A significant focus will be on the catalytic hydrogenation of the formamide group . frontiersin.orgdntb.gov.uanih.govpnnl.gov This transformation can lead to the corresponding methylamino derivative or, under different conditions, to the cleavage of the C-N bond to yield an amine and methanol. frontiersin.orgdntb.gov.uanih.govpnnl.gov Ruthenium-based catalysts have shown promise in the hydrogenation of formamides, and the development of enantioselective versions of these catalysts could provide access to a range of chiral amines from formamido acid precursors. nih.gov The selectivity of these reactions can be tuned by the choice of catalyst and reaction conditions, offering a versatile tool for synthetic chemists. frontiersin.orgdntb.gov.uapnnl.gov

Another important area is the development of catalysts for nucleophilic substitution reactions where the formamide group acts as a directing or activating group. researchgate.netacs.org Formamide-catalyzed transformations, such as the conversion of aldehydes to geminal dichlorides, highlight the potential of the formamide moiety to participate in and facilitate chemical reactions. organic-chemistry.org Exploring similar catalytic roles for the formamido group in more complex molecules like (3S)-3-Formamido-4-methylpentanoic acid could lead to novel synthetic methodologies.

The following table outlines potential catalytic transformations for formamido acids.

| Transformation | Catalyst Type | Potential Products | Research Goal |

| Hydrogenation (C-N cleavage) | Heterogeneous/Homogeneous Metal Catalysts (e.g., Ru, Cu/ZnO/Al2O3) | Chiral β-amino acids, alcohols | Selective and enantioretentive C-N bond cleavage |

| Hydrogenation (C=O reduction) | Homogeneous Metal Catalysts (e.g., Ru) | Chiral N-methyl-β-amino acids | Selective reduction of the carbonyl group |

| Hydrolysis | Biocatalysts (e.g., Amidases) | Chiral β-amino acids | Mild and selective deprotection |

| Cross-Coupling Reactions | Transition Metal Catalysts (e.g., Pd, Cu) | Functionalized β-amino acid derivatives | C-C and C-X bond formation at specific positions |

Exploration of New Applications in Synthetic Biology and Biomolecular Engineering

The field of synthetic biology aims to design and construct new biological parts, devices, and systems. Non-proteinogenic amino acids (NPAAs), such as this compound and its derivatives, are valuable building blocks in this endeavor. nih.govfrontiersin.orgresearchgate.netnih.gov

One exciting prospect is the incorporation of formamido acids into peptides and proteins . nih.govnih.gov This can be achieved by engineering the translational machinery of cells to recognize novel codons and charge tRNAs with these unnatural amino acids. The introduction of a formamido group could confer unique properties to the resulting proteins, such as enhanced stability, altered catalytic activity, or the ability to participate in novel binding interactions.

Furthermore, engineered microorganisms could be developed to produce this compound or its precursors . This involves designing and introducing novel metabolic pathways into host organisms like E. coli or yeast. For instance, researchers have successfully engineered Corynebacterium glutamicum to utilize formamide as a nitrogen source for the production of amino acids. nih.gov A similar approach could be adopted for the biosynthesis of formamido acids, providing a sustainable and cost-effective alternative to chemical synthesis.

Interdisciplinary Studies Bridging Organic Synthesis, Computational Chemistry, and Mechanistic Biochemistry

The complex challenges and opportunities presented by formamido acids necessitate a collaborative, interdisciplinary approach. The synergy between organic synthesis, computational chemistry, and mechanistic biochemistry will be crucial for unlocking their full potential.

The prebiotic chemistry of formamide serves as an excellent example of such interdisciplinary research. mdpi.comresearchgate.netpnas.orgnih.govwikipedia.org Studies in this area combine experimental investigations of formamide-based synthesis of biomolecules under plausible prebiotic conditions with theoretical calculations to elucidate the underlying reaction mechanisms. pnas.orgnih.gov This integrated approach has provided valuable insights into the potential role of formamide in the origin of life. mdpi.comwikipedia.org

In the context of this compound, a similar interdisciplinary strategy could be employed. For example:

Organic chemists could synthesize a library of formamido acid derivatives with systematic structural variations.

Computational chemists could then use these compounds to develop and validate predictive models of their properties and biological activities.

Biochemists could investigate the interactions of these compounds with biological systems, elucidating their mechanisms of action and identifying potential therapeutic targets.

This iterative cycle of design, synthesis, and testing, guided by a deep mechanistic understanding, will be the engine of innovation in the field of formamido acids and their applications.

Q & A

Q. What are the common synthetic routes for (3S)-3-Formamido-4-methylpentanoic acid, and what reagents are typically employed?

The synthesis often involves multi-step strategies, including protection/deprotection of functional groups and peptide coupling. For example:

- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.

- Coupling reactions : Employ carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with activators such as hydroxybenzotriazole (HOBt) to form amide bonds.

- Deprotection : Remove protecting groups under mild acidic conditions (e.g., trifluoroacetic acid, TFA) or catalytic hydrogenation (using Pd/C and H₂) .

Table 1 : Example Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amino Protection | Boc₂O, DMAP, THF | Block reactive amino group |

| Amide Coupling | EDC, HOBt, DMF | Form formamido linkage |

| Deprotection | TFA/CH₂Cl₂ (1:1) | Remove Boc group |

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, the formamido proton resonates near δ 8.0–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., Chiralpak® IA) to verify enantiomeric purity.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., TFA).

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Chiral Auxiliaries : Incorporate Evans auxiliaries (e.g., oxazolidinones) to control stereochemistry during amide bond formation.

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to enhance enantiomeric excess (ee).

- Dynamic Kinetic Resolution : Apply enzymatic methods (e.g., lipases) to resolve racemic mixtures .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Cross-Validation : Compare data across multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments.

- Iterative Analysis : Re-examine synthetic intermediates to identify impurities or stereochemical mismatches.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and validate experimental results .

Q. What computational tools are effective for predicting synthetic pathways or physicochemical properties?

- Retrosynthesis Planning : Leverage AI-driven platforms (e.g., Reaxys, CAS SciFinderⁿ) to propose feasible routes using reaction databases .

- Physicochemical Predictions : Utilize PubChem and NIST Chemistry WebBook for solubility, logP, and pKa values. Validate predictions with experimental data .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to guide functional studies .

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent Optimization : Screen polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent solubility.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction times and improve efficiency.

- Catalyst Loading : Optimize catalyst concentrations (e.g., Pd/C for hydrogenation) to minimize side reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.